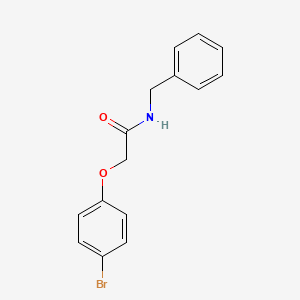

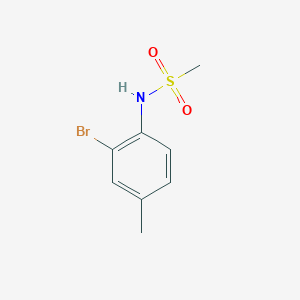

N-苄基-2-(4-溴苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-benzyl-2-(4-bromophenoxy)acetamide" involves multiple steps, including acetylation, alkylation, and nitration processes. For instance, chemoselective N-acetylation followed by reaction with propargyl bromide in the presence of K2CO3 has been used to synthesize similar compounds (Belay, Kinfe, & Muller, 2012). Optimal conditions for alkylation reactions have also been explored, achieving yields up to 77.42% (Zhang, 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals diverse interactions and conformations. For example, in some compounds, acetamide and substituent groups form specific dihedral angles with the benzene ring, influencing the crystal structure through hydrogen bonding and C—H⋯π interactions (Xiao et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include carbonylation and reductive processes. A study on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide highlights the influence of catalysts and solvents on product selectivity (Vavasori, Capponi, & Ronchin, 2023).

Physical Properties Analysis

The physical properties of compounds structurally similar to "N-benzyl-2-(4-bromophenoxy)acetamide" include melting points, solubility, and crystalline structure, which are determined by molecular interactions and can affect their application and synthesis.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with various solvents and reagents are crucial for the application of "N-benzyl-2-(4-bromophenoxy)acetamide" and its derivatives. Studies like the chemoselective acetylation of 2-aminophenol using immobilized lipase provide insights into optimizing reaction conditions for achieving desired products with high selectivity (Magadum & Yadav, 2018).

科学研究应用

相关化合物的合成和表征

- 抗菌席夫碱和噻唑烷酮衍生物: 一项研究详细介绍了从对溴间甲酚酯化开始合成各种席夫碱和噻唑烷酮衍生物的过程,从而得到具有潜在抗菌活性的化合物 (Fuloria 等,2014).

光催化降解研究

- 药物降解: 利用纳米颗粒在紫外线和阳光照射下对药物(如对乙酰氨基酚)进行光催化降解的研究可能表明相关化合物在去除水中的污染物方面具有潜在的环境应用 (Jallouli 等,2017).

代谢表型分析

- 药物代谢中的代谢表型分析: 一项研究探讨了对乙酰氨基酚的代谢和肝毒性,为理解类似化合物如何被代谢或诱导毒性提供了一个框架,这可能与药物开发和安全性评估相关 (Coen,2015).

抗氧化和酶抑制

- 新型抗氧化溴酚: 对新型溴酚的研究显示出显着的抗氧化活性和酶抑制活性,包括对乙酰胆碱酯酶和碳酸酐酶的抑制活性。这表明具有类似结构的化合物具有潜在的治疗应用 (Öztaşkın 等,2017).

化学合成和药理学评估

- 乙酰胺衍生物的 Leuckart 合成: 一项关于乙酰胺衍生物的 Leuckart 合成研究,包括对细胞毒性、抗炎、镇痛和解热活性的评估,可以为 N-苄基-2-(4-溴苯氧基)乙酰胺的化学合成策略和潜在药理学应用提供见解 (Rani 等,2016).

安全和危害

属性

IUPAC Name |

N-benzyl-2-(4-bromophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUOACIVDSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-bromophenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)